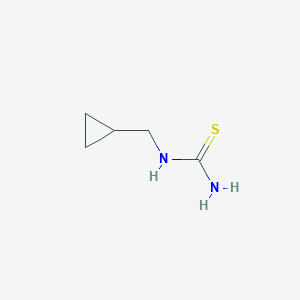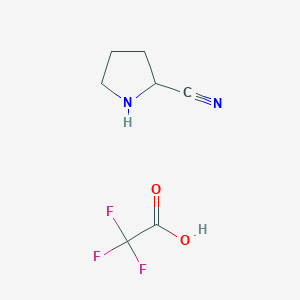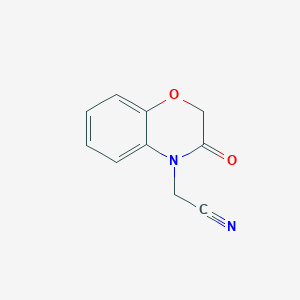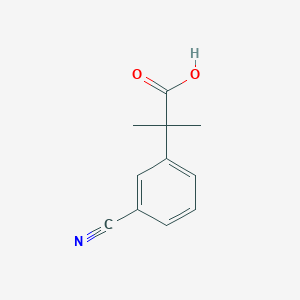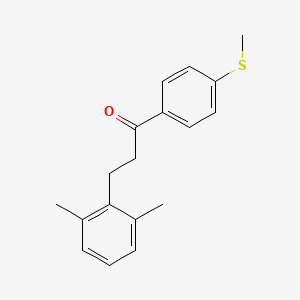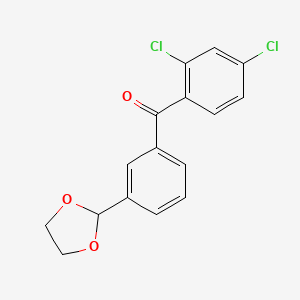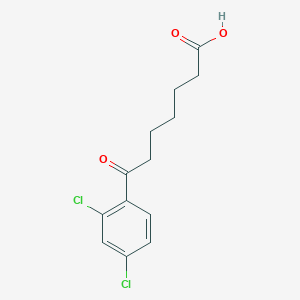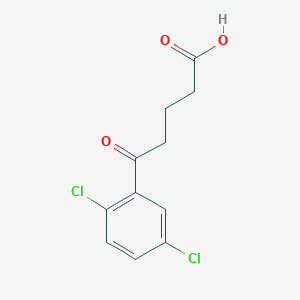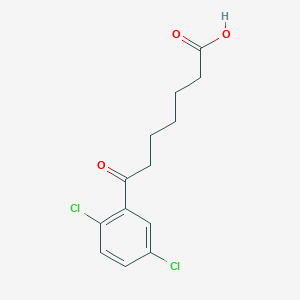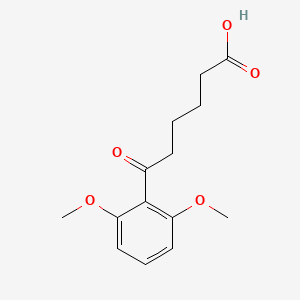
3,5-Difluoro-2'-(thiomethyl)benzophenone
Descripción general
Descripción
3,5-Difluoro-2’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H10F2OS and a molecular weight of 264.3 . It is also known by its IUPAC name (3,5-difluorophenyl)[2-(methylsulfanyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-2’-(thiomethyl)benzophenone is 1S/C14H10F2OS/c1-18-13-5-3-2-4-12(13)14(17)9-6-10(15)8-11(16)7-9/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Photoaffinity Labeling in Structural Biology
3,5-Difluoro-2'-(thiomethyl)benzophenone is related to the benzophenone group, which is significantly utilized in photoaffinity labeling (PAL). PAL is a technique used to study the molecular interactions within biological systems. Benzophenone and its derivatives serve as photoreactive groups, assisting in the identification of drug targets, transport processes, and interactions of receptors with ligands. This methodology, combined with modern instrumental analysis and computer-aided modeling, is crucial in understanding the organization of biological systems (Vodovozova, 2007).
UV-Filter Applications and Environmental Impact
Compounds related to this compound, such as benzophenone derivatives, are primarily used as UV-filters in various consumer products. The pervasive use of these compounds has led to their release into aquatic ecosystems, raising concerns about their environmental impact. Research indicates that these compounds are lipophilic, bioaccumulative, and can rapidly absorb through oral and dermal routes. The presence of these compounds has been detected in water, soil, sediments, and biota. However, their environmental occurrence and potential long-term effects on aquatic ecosystems necessitate further study (Kim & Choi, 2014).
Antioxidant and Anti-inflammatory Applications
Benzophenone structures, closely related to this compound, have been explored for their potential antioxidant and anti-inflammatory applications. Research indicates that derivatives of benzophenone, such as benzofused thiazole derivatives, exhibit distinct anti-inflammatory and antioxidant activities. These findings suggest that derivatives of benzophenone could serve as promising candidates for the development of new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-13-5-3-2-4-12(13)14(17)9-6-10(15)8-11(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGHVIULJQMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



